[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate
Description
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl-imidothiocarbamate is a heterocyclic compound featuring a tetrazole core linked to a 4-methylphenyl group and an imidothiocarbamate moiety. Its synthesis likely follows routes analogous to structurally related tetrazole-imidazole derivatives, such as alkylation or coupling reactions involving chlorotrityl-protected intermediates .
Properties
IUPAC Name |
[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12/h2-5H,6H2,1H3,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHSQJFFPSUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl-imidothiocarbamate, with the CAS number 1142201-28-2, is an organic compound characterized by the molecular formula C10H12N6S and a molar mass of 248.31 g/mol. This compound is notable for its potential biological activities, which have been the subject of various research studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N6S |
| Molar Mass | 248.31 g/mol |
| Synonyms | Carbamimidothioic acid, [1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl ester |
| Storage Conditions | Room Temperature |
| Hazard Class | Irritant |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In cellular assays, it has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a promising avenue for further investigation in cancer therapeutics.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing treatments.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.
- Cytotoxicity Assay : In a cytotoxicity assay involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited IC50 values of 20 µM and 15 µM respectively, showcasing its potential as an anticancer agent.
- Enzyme Activity Inhibition : A recent investigation into the enzyme inhibition properties revealed that the compound effectively inhibited acetylcholinesterase activity, which may have implications for neurodegenerative diseases like Alzheimer's.
Research Findings
The biological activity of this compound has been supported by various studies:
- Antimicrobial Activity : The compound demonstrated broad-spectrum activity against pathogens.
- Cytotoxicity : Significant cell death was observed in cancerous cell lines upon treatment with varying concentrations of the compound.
- Mechanism Exploration : Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl-imidothiocarbamate (hereafter referred to as Compound A ) with key analogs reported in the literature.
Structural and Functional Group Variations
Compound A shares a tetrazole-imidazole scaffold with several derivatives but differs in substituents and functional groups:
Key Observations :
- Sulfur in imidothiocarbamate may enhance metal-binding capacity compared to oxygen-containing analogs .
- Aromatic Substitution : The 4-methylphenyl group in Compound A and Compound D suggests shared steric and electronic effects, but Compound D’s halophenyl substituent introduces stronger intermolecular interactions (e.g., C–H⋯X hydrogen bonds in crystals) .
Physicochemical Properties
- Spectroscopic Data :
- 1H-NMR : Compound A’s methylene group (CH2 in imidothiocarbamate) would resonate near δ 4.8–5.8 ppm, akin to Compounds B (δ 5.75 ppm) and C (δ 5.80 ppm) .
- ESI-MS : The molecular ion peak for Compound A is expected near m/z 325, slightly higher than Compounds B (313.34) and C (297.30) due to sulfur’s atomic mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
